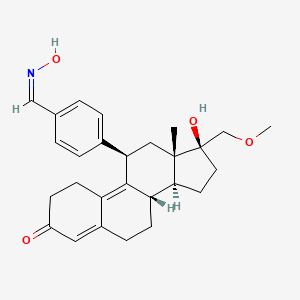

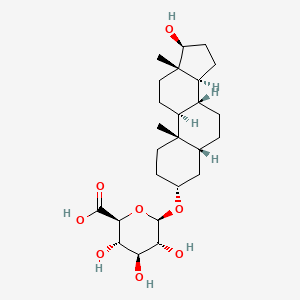

O-Desmethyl-asoprisnil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

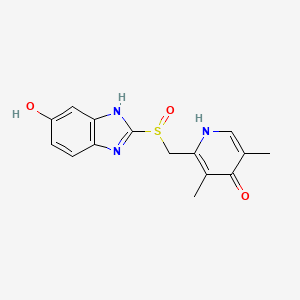

O-Desmethyl-asoprisnil is a derivative of asoprisnil, a selective progesterone receptor modulator (SPRM). Asoprisnil is known for its mixed progesterone agonist/antagonist activity, which makes it a valuable compound in the treatment of gynecological disorders such as uterine fibroids and endometriosis . This compound retains some of these properties and is used in various scientific research applications.

Métodos De Preparación

The preparation of O-Desmethyl-asoprisnil involves several synthetic routes and reaction conditions. One method includes the reliable and reproducible preparation of 4-17β-methoxy-17α-methoxymethyl-3-oxoestra-4,9-dien-11β-ylbenzaldehyde (E)-oxime (asoprisnil) on a pilot and manufacturing scale . This method ensures the compound’s physical stability, making it suitable for the manufacture of solid pharmaceutical forms such as tablets and coated tablets .

Análisis De Reacciones Químicas

O-Desmethyl-asoprisnil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

O-Desmethyl-asoprisnil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been used in clinical studies for the treatment of uterine leiomyomata and endometrial neoplasms . Additionally, it has shown potential in inhibiting melanosome export in melanoma cells and melanocytes, indicating its potential use in dermatological research .

Mecanismo De Acción

The mechanism of action of O-Desmethyl-asoprisnil involves its interaction with progesterone receptors. It exhibits partial agonist/antagonist properties and tissue-selective effects . The compound differentially recruits coactivators and corepressors compared to other SPRMs, which contributes to its unique pharmacological profile . It targets the endometrium and breast tissues, inducing antiproliferative effects and amenorrhea .

Comparación Con Compuestos Similares

O-Desmethyl-asoprisnil is similar to other selective progesterone receptor modulators such as mifepristone and ulipristal acetate . it exhibits unique properties, such as its specific cofactor interaction profile and its ability to target the endometrium without inducing labor . These characteristics make it a valuable compound in the treatment of gynecological disorders.

Conclusion

This compound is a versatile compound with significant potential in scientific research and clinical applications. Its unique properties and mechanism of action make it a valuable tool in the treatment of gynecological disorders and other medical conditions.

Propiedades

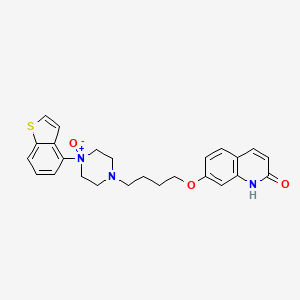

Fórmula molecular |

C27H33NO4 |

|---|---|

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

(8S,11R,13S,14S,17S)-17-hydroxy-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H33NO4/c1-26-14-23(18-5-3-17(4-6-18)15-28-31)25-21-10-8-20(29)13-19(21)7-9-22(25)24(26)11-12-27(26,30)16-32-2/h3-6,13,15,22-24,30-31H,7-12,14,16H2,1-2H3/b28-15-/t22-,23+,24-,26-,27+/m0/s1 |

Clave InChI |

MYZYNBWSWLQTQU-WCQDKSLHSA-N |

SMILES isomérico |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)O)C5=CC=C(C=C5)/C=N\O |

SMILES canónico |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)O)C5=CC=C(C=C5)C=NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)

![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)